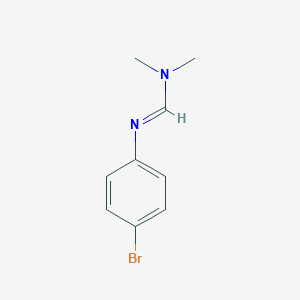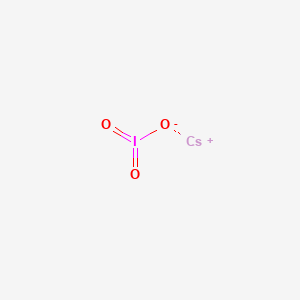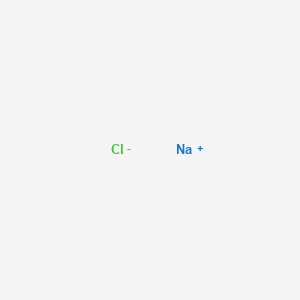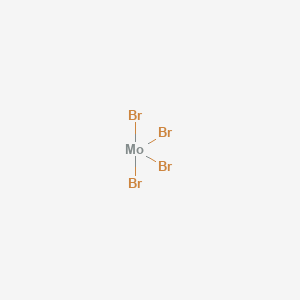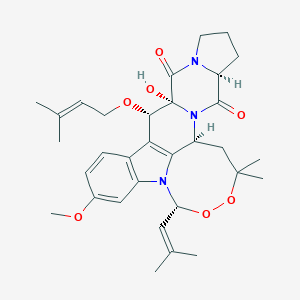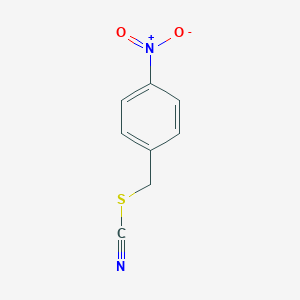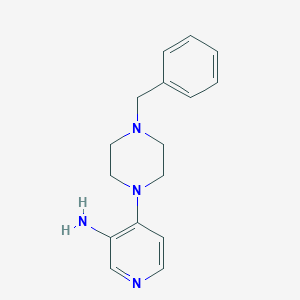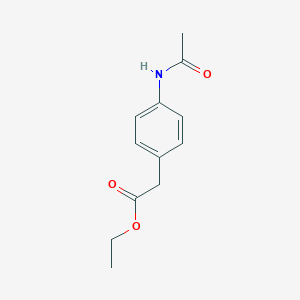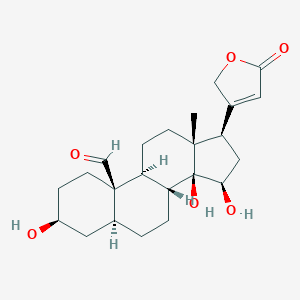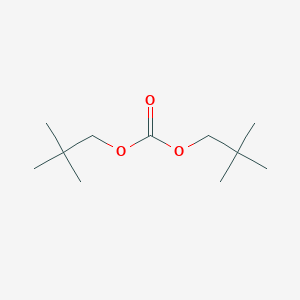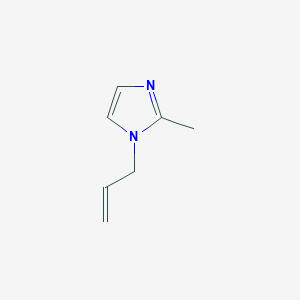
1-Allyl-2-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-2-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by an allyl group attached to the nitrogen atom at position 1 and a methyl group at position 2. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Allyl-2-methyl-1H-imidazole can be synthesized through various methods. One common approach involves the alkylation of 2-methylimidazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Allyl-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The allyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Applications De Recherche Scientifique
1-Allyl-2-methyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metals that have biological activity.
Medicine: Imidazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may serve as a precursor for drug development.
Industry: It is used in the production of polymers and materials with specific properties, such as conductivity and thermal stability.
Mécanisme D'action
The mechanism of action of 1-allyl-2-methyl-1H-imidazole depends on its application. In biological systems, imidazole derivatives often interact with enzymes and receptors, inhibiting or modulating their activity. The nitrogen atoms in the imidazole ring can coordinate with metal ions, affecting various biochemical pathways. The allyl and methyl groups may influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Methylimidazole: Lacks the allyl group, making it less versatile in certain chemical reactions.
2-Methylimidazole: Similar structure but without the allyl group, leading to different reactivity and applications.
1-Allylimidazole: Similar but lacks the methyl group, affecting its chemical properties and uses.
Uniqueness: 1-Allyl-2-methyl-1H-imidazole is unique due to the presence of both allyl and methyl groups, which confer distinct chemical reactivity and potential applications. The combination of these substituents allows for a broader range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
14967-24-9 |
|---|---|
Formule moléculaire |
C8H12N2 |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
2-ethyl-1-prop-2-enylimidazole |
InChI |
InChI=1S/C8H12N2/c1-3-6-10-7-5-9-8(10)4-2/h3,5,7H,1,4,6H2,2H3 |
Clé InChI |
IPRUYNUSMDGXCX-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1CC=C |
SMILES canonique |
CCC1=NC=CN1CC=C |
| 13173-22-3 | |
Synonymes |
1-ALLYL-2-METHYLIMIDAZOLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



